molecular formula C18H28N2O6 B613681 Boc-Dap(Dde)-OH CAS No. 1263045-09-5

Boc-Dap(Dde)-OH

Cat. No.: B613681
CAS No.: 1263045-09-5
M. Wt: 368,43 g/mole
InChI Key:
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Description

Boc-Dap(Dde)-OH: is a chemical compound used primarily in organic synthesis. It is a derivative of the amino acid 2,3-diaminopropionic acid, where the amino groups are protected by tert-butyloxycarbonyl (Boc) and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) groups. These protecting groups are essential in peptide synthesis to prevent unwanted side reactions.

Mechanism of Action

Target of Action

Boc-Dap(Dde)-OH is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of these ADCs is typically a specific antigen on the surface of cancer cells .

Mode of Action

This compound acts as a cleavable linker in the structure of ADCs . The ADCs are comprised of an antibody, to which is attached an ADC cytotoxin through this ADC linker . The antibody guides the ADC to the target cells (e.g., cancer cells), and the linker is then cleaved to release the cytotoxin .

Biochemical Pathways

The biochemical pathway primarily affected by this compound, via its role in ADCs, is the tubulin polymerization process . The cytotoxin released upon cleavage of the linker inhibits tubulin polymerization, disrupting the microtubule network within the cell . This disruption can lead to cell cycle arrest and apoptosis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are largely determined by the properties of the ADC it is part of. The ADCs are designed to be selectively taken up by target cells, distributed throughout the body via the bloodstream, metabolized to release the cytotoxin, and the remnants are then excreted . The exact ADME properties can vary depending on the specific antibody and cytotoxin used in the ADC .

Result of Action

The result of the action of this compound, through its role in ADCs, is the selective killing of target cells . By releasing a cytotoxin specifically within target cells, the ADCs can effectively kill these cells while minimizing damage to healthy cells .

Action Environment

The action, efficacy, and stability of this compound, as part of an ADC, can be influenced by various environmental factors. These can include the presence of the target antigen on the cell surface, the stability of the ADC in the bloodstream, and the ability of the ADC to penetrate the tissue to reach the target cells

Biochemical Analysis

Biochemical Properties

Boc-Dap(Dde)-OH plays a crucial role in the formation of ADCs . It interacts with antibodies and cytotoxic drugs to form a stable complex. The nature of these interactions is largely dependent on the specific antibody and drug used, but typically involves covalent bonding .

Cellular Effects

The effects of this compound on cells are primarily seen through its role in ADCs . The ADCs can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the antibody and drug used in the ADC .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a linker in ADCs . It allows for the stable attachment of a cytotoxic drug to an antibody, and can be cleaved to release the drug once the ADC has bound to its target .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are largely related to its stability as an ADC linker . It provides a stable link between the antibody and drug, ensuring the ADC remains intact until it reaches its target .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models would depend on the specific ADC being used . As with any substance, high doses could potentially have toxic or adverse effects .

Metabolic Pathways

As a component of ADCs, it could potentially interact with enzymes or cofactors involved in the metabolism of the antibody or drug .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be mediated by the ADC it is part of . The ADC could interact with transporters or binding proteins, and its localization or accumulation could be influenced by these interactions .

Subcellular Localization

The subcellular localization of this compound would depend on the specific ADC it is part of . It could be directed to specific compartments or organelles based on targeting signals or post-translational modifications of the ADC .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Boc-Dap(Dde)-OH is widely used in peptide synthesis as a protected amino acid derivative.

Biology:

Medicine:

    Drug Development: this compound is used in the development of peptide-based drugs.

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-3-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-10(14-12(21)7-18(5,6)8-13(14)22)19-9-11(15(23)24)20-16(25)26-17(2,3)4/h11,21H,7-9H2,1-6H3,(H,20,25)(H,23,24)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONCDJKRGMZBBL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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